molecular formula C5H8N4O B1312386 5-Amino-1-methyl-1H-imidazole-4-carboxamide CAS No. 21343-04-4

5-Amino-1-methyl-1H-imidazole-4-carboxamide

Cat. No. B1312386
CAS RN: 21343-04-4
M. Wt: 140.14 g/mol
InChI Key: UZHKJZZQGXMAKP-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1H-imidazole-4-carboxamide is a chemical compound with the molecular weight of 140.14 . It is also known by its IUPAC name, 5-amino-1-methyl-1H-imidazole-4-carboxamide .


Synthesis Analysis

The synthesis of 5-Amino-1-methyl-1H-imidazole-4-carboxamide involves the use of 2-amino-2-cyanoacetamide and triethyl orthoformate in acetonitrile . The reaction mixture is heated under reflux for 40 minutes, and then the primary amine is added . The product begins to precipitate and is then filtered and washed with a little acetonitrile .


Molecular Structure Analysis

The InChI code for 5-Amino-1-methyl-1H-imidazole-4-carboxamide is 1S/C5H8N4O/c1-9-2-8-3(4(9)6)5(7)10/h2H,6H2,1H3,(H2,7,10) . The InChI key is UZHKJZZQGXMAKP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Amino-1-methyl-1H-imidazole-4-carboxamide has a high GI absorption and is very soluble . Its Log Po/w (iLOGP) is 0.8, indicating its lipophilicity .

Scientific Research Applications

  • Synthesis of Imidazoles

    • Field : Organic & Biomolecular Chemistry
    • Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
    • Methods : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
    • Results : Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
  • Therapeutic Potential

    • Field : Pharmacology
    • Application : Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Methods : Various kinds of synthetic routes for imidazole and their derived products have been summarized .
    • Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
  • Corrosion Inhibition

    • Field : Material Science
    • Application : 5-Amino-4-imidazolecarboxamide hydrochloride has been investigated for its corrosion inhibition properties on aluminum in 1M HCl .
    • Methods : The adsorption characteristics of 5-amino-4-imidazolecarboxamide hydrochloride on aluminum in 1M HCl were studied .
    • Results : The study found that 5-amino-4-imidazolecarboxamide hydrochloride has potential as a corrosion inhibitor .
  • AMP-activated Protein Kinase Activator

    • Field : Biochemistry
    • Application : Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, AICA-riboside, and AICAR, is an AMP-activated protein kinase activator . It is used for the treatment of acute lymphoblastic leukemia and may have applications in treating other disorders such as diabetes .
    • Methods : AICAR has been used clinically to treat and protect against cardiac ischemic injury . The drug was first used in the 1980s as a method to preserve blood flow to the heart during surgery .
    • Results : AICAR has been shown to precondition the heart shortly before or during ischemia .
  • Synthesis of Heterocyclic Compounds

    • Field : Organic Chemistry
    • Application : 5-Amino-4-imidazolecarboxamide hydrochloride was used in the synthesis of heterocyclic compounds such as guanine, purines, and pyrimidines .
    • Methods : The synthesis involves the use of 5-Amino-4-imidazolecarboxamide hydrochloride .
    • Results : The synthesis results in the formation of heterocyclic compounds .
  • Synthesis of 5-amino-1-β-D-ribosyl-4-imidazolecarboxamide-5′-phosphate (AICAR)

    • Field : Biochemistry
    • Application : 5-Amino-4-imidazolecarboxamide may be used in the synthesis of 4-(N′-benzoylcarbamoyl)amino-5-imidazolecarboxamide and 5-amino-1-β-D-ribosyl-4-imidazolecarboxamide-5′-phosphate (AICAR) .
    • Methods : The synthesis involves the use of 5-Amino-4-imidazolecarboxamide .
    • Results : The synthesis results in the formation of AICAR .
  • AMP-activated Protein Kinase Activator

    • Field : Biochemistry
    • Application : Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, AICA-riboside, and AICAR, is an AMP-activated protein kinase activator . It is used for the treatment of acute lymphoblastic leukemia and may have applications in treating other disorders such as diabetes .
    • Methods : AICAR has been used clinically to treat and protect against cardiac ischemic injury . The drug was first used in the 1980s as a method to preserve blood flow to the heart during surgery .
    • Results : AICAR has been shown to precondition the heart shortly before or during ischemia .
  • Synthesis of Heterocyclic Compounds

    • Field : Organic Chemistry
    • Application : 5-Amino-4-imidazolecarboxamide hydrochloride was used in the synthesis of heterocyclic compounds such as guanine, purines, and pyrimidines .
    • Methods : The synthesis involves the use of 5-Amino-4-imidazolecarboxamide hydrochloride .
    • Results : The synthesis results in the formation of heterocyclic compounds .
  • Synthesis of 5-amino-1-β-D-ribosyl-4-imidazolecarboxamide-5′-phosphate (AICAR)

    • Field : Biochemistry
    • Application : 5-Amino-4-imidazolecarboxamide may be used in the synthesis of 4-(N′-benzoylcarbamoyl)amino-5-imidazolecarboxamide and 5-amino-1-β-D-ribosyl-4-imidazolecarboxamide-5′-phosphate (AICAR) .
    • Methods : The synthesis involves the use of 5-Amino-4-imidazolecarboxamide .
    • Results : The synthesis results in the formation of AICAR .

Safety And Hazards

5-Amino-1-methyl-1H-imidazole-4-carboxamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-amino-1-methylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-2-8-3(4(9)6)5(7)10/h2H,6H2,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHKJZZQGXMAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423573
Record name 5-Amino-1-methyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-methyl-1H-imidazole-4-carboxamide

CAS RN

21343-04-4
Record name 5-Amino-1-methyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The cyano group of 5-amino-1-methyl-1H-imidazole-4-carbonitrile 1 is hydrolyzed to the amide in sulfuric acid to give 5-amino-1-methyl-1H-imidazole-4-carboxamide 2 which was cyclized with urea to 9-methyl-1H-purine-2,6(3H,9H)-dione 3. Chlorination of 3 yields 2,6-dichloro-9-methyl-9H-purine 4.
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Synthesis routes and methods II

Procedure details

The cyano group of 5-amino-1-methyl-1H-imidazole-4-carbonitrile 1 is hydrolyzed with sulfuric acid to give 5-amino-1-methyl-1H-imidazole-4-carboxamide 2. Cyclization with urea gives 9-methyl-1H-purine-2,6(3H,9H)-dione 3. Chlorination with phosphorus pentachloride and phosphorusoxychloride gives 2,6-dichloro-9-methyl-9H-purine 4 (CAS Registry 2382-10-7).
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